molecular formula C9H5BrF4O2 B15290373 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B15290373
M. Wt: 301.03 g/mol
InChI Key: SUCNHMKOSSENNW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C9H5BrF4O2

Molecular Weight

301.03 g/mol

IUPAC Name

2-[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)7(11)1-4(6)2-8(15)16/h1,3H,2H2,(H,15,16)

InChI Key

SUCNHMKOSSENNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CC(=O)O

Origin of Product

United States

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